molecular formula C23H21N3O4 B342591 N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE

Cat. No.: B342591
M. Wt: 403.4 g/mol
InChI Key: ULVPCMQVZVIHTO-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole moiety linked to a trimethoxybenzamide group, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE typically involves the condensation of ortho-phenylenediamine with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulphite in a solvent mixture under mild conditions . The product is then purified through recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The process may include steps such as solvent extraction, filtration, and drying to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells . The compound may also interfere with microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its trimethoxybenzamide group, which may enhance its solubility and bioavailability. This structural feature distinguishes it from other benzimidazole derivatives and may contribute to its specific biological activities .

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H21N3O4/c1-28-19-12-15(13-20(29-2)21(19)30-3)23(27)24-16-8-6-7-14(11-16)22-25-17-9-4-5-10-18(17)26-22/h4-13H,1-3H3,(H,24,27)(H,25,26)

InChI Key

ULVPCMQVZVIHTO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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